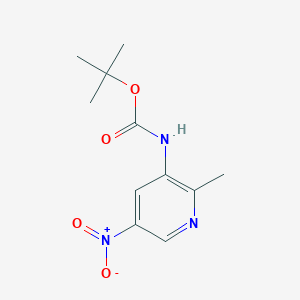

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

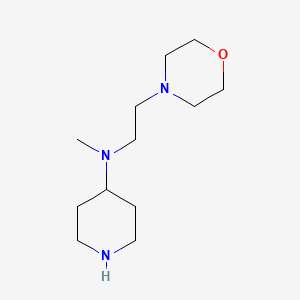

The synthesis of tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, as seen in the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), where the molecule crystallizes in an orthorhombic space group with large dihedral angles between the N-O bonds and the benzene ring plane . This indicates that the tert-butyl carbamate derivatives can adopt various conformations depending on their substitution patterns and the presence of other functional groups.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, tert-butyl N-hydroxycarbamate can be oxidized to tert-butyl nitrosoformate, which can then undergo a Diels–Alder reaction with dienes to produce functionalized 3,6-dihydro-2H-1,2-oxazines . Additionally, the presence of tert-butylpyridine as an additive in Ni(II)/Cr(II)-mediated coupling reactions has been shown to improve reaction homogeneity and reproducibility .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the gas chromatographic analysis of methyl tert-butyl ether (MTBE) and its degradation products, which are structurally related to tert-butyl carbamates, demonstrates the importance of the stationary phase and temperature conditions in separating and identifying these compounds . The electronic properties, such as spin states, can also be affected by the molecular structure, as seen in the supramolecular switch between high- and low-spin states in a terpyridine derivative .

科研应用

Synthesis and Intermediates

Synthesis of Biologically Active Compounds : A study by Zhao et al. (2017) presents a rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, highlighting its importance as an intermediate in the synthesis of biologically active compounds like osimertinib (AZD9291). The total yield of the synthesis was optimized to 81% (Zhao et al., 2017).

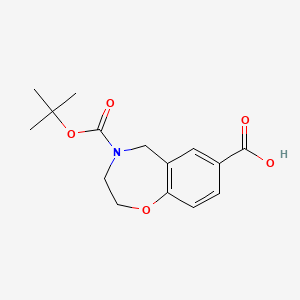

Development of Nitrogen-Containing Scaffolds : Henry et al. (2009) demonstrated a straightforward approach to novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, crucial for the construction of nitrogen-containing scaffolds. This synthesis was achieved under microwave irradiation, showing the method's efficiency and potential for various applications (Henry et al., 2009).

Chemical Properties and Reactions

Investigation of Halogen and Hydrogen Bonds : Baillargeon et al. (2017) explored the isomorphous crystal structures of tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine derivative, providing insights into the intermolecular interactions involving carbonyl groups, which could be relevant for understanding the chemical behavior and potential applications of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate (Baillargeon et al., 2017).

Carbamate Derivatives and Hydrogen Bonds : Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, and analyzed their crystal structures. This study's findings on the interplay of strong and weak hydrogen bonds and their impact on molecular assembly could be applicable to understanding the properties and potential uses of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate (Das et al., 2016).

Safety And Hazards

Specific safety and hazard information for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is not readily available in the literature. It’s important to handle all chemicals with appropriate safety precautions.

未来方向

The future directions for research on tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate are not readily available in the literature. However, given its molecular structure, it could be of interest in various fields of research and industry1.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

性质

IUPAC Name |

tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-7-9(5-8(6-12-7)14(16)17)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOVJRCGLILENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649518 |

Source

|

| Record name | tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

CAS RN |

1008139-18-1 |

Source

|

| Record name | tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)